(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,4,5-tetrol
Description
Chemical Structure and Molecular Characterization of Maltotriose
IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name for maltotriose is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . This name reflects its three glucose units in pyranose forms, with specific stereochemical configurations at each chiral center. The molecule contains 14 stereocenters , all defined in its most stable conformation .
Key stereochemical features include:
- C1 (hemiacetal carbon): α-configuration (OH group axial) in the reducing-end glucose.
- C2–C5: Configurations follow the D-glucose template (R for C2, C3, C4; S for C5) .
- Glycosidic linkages: All α-1,4 bonds, ensuring a helical conformation in polymeric forms like amylose .
The InChIKey (FYGDTMLNYKFZSV-DZOUCCHMSA-N) and KEGG ID (C01935) provide unique identifiers for databases and computational studies .
Table 1: Molecular Properties of Maltotriose
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₂O₁₆ | |
| Molecular Weight | 504.4 g/mol | |
| XLogP3-AA | -6.9 | |
| Hydrogen Bond Donors | 11 | |
| EC Number | 214-174-2 |
Glycosidic Bond Arrangement and Conformational Analysis
Maltotriose’s α-1,4 glycosidic bonds create a right-handed helix stabilized by intramolecular hydrogen bonds between O3’ and O2 of adjacent glucose units . Conformational studies using X-ray diffraction and NMR reveal two energetically favorable chair conformations:
- 4C₁ (typical): All glucose rings adopt the standard chair form with equatorial hydroxyl groups.
- 1C₄ (unusual): Observed in sulfated derivatives, where steric hindrance from sulfate groups flips the chair conformation .
In sulfated C–C linked hexasaccharides , the central C–C bond (replacing the glycosidic bond) forces adjacent rings into the 1C₄ conformation, while terminal rings retain 4C₁ . This structural rigidity enhances resistance to enzymatic hydrolysis, making such derivatives promising for anti-metastatic therapies .
Comparative Structural Analysis with Related Oligosaccharides
Maltotriose distinguishes itself from other oligosaccharides through its chain length and bonding patterns:
Table 2: Comparison of Maltotriose with Maltose and Higher Oligosaccharides
| Property | Maltose (Disaccharide) | Maltotriose (Trisaccharide) | Maltotetraose (Tetrasaccharide) |
|---|---|---|---|
| Glycosidic Bonds | α-1,4 | α-1,4 | α-1,4 |
| Molecular Weight | 342.3 g/mol | 504.4 g/mol | 666.6 g/mol |
| Solubility | High in water | Moderate | Low |
| Enzymatic Hydrolysis | Rapid by maltase | Slow | Resistant |
Key differences include:
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O16/c18-1-5-7(21)12(26)16(3-20,31-5)29-4-17(13(27)8(22)6(2-19)32-17)33-15-11(25)9(23)10(24)14(28)30-15/h5-15,18-28H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12+,13+,14+,15-,16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGSZTYVVMHARA-RYKCJHNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,4,5-tetrol , commonly referred to in scientific literature as a complex carbohydrate or glycoside, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex stereochemistry characterized by multiple hydroxyl groups and oxane rings. Its intricate structure suggests potential interactions with biological systems that merit investigation.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C18H32O15 |
| Molecular Weight | 504.437 g/mol |
| Functional Groups | Hydroxyl (–OH), Ether (–O–) |
| Stereochemistry | Multiple chiral centers |
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in this compound suggests it may scavenge free radicals effectively. A study demonstrated that glycosides can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties. In vitro studies have shown that related glycosides can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can be crucial in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential efficacy against various pathogens. For instance, derivatives of similar carbohydrate structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of various glycosides. The compound was tested alongside others and showed a significant reduction in oxidative stress markers in human cell lines, supporting its potential as a therapeutic agent against oxidative stress-related diseases .
- Anti-inflammatory Mechanism : In a controlled trial involving inflammatory bowel disease models, the compound demonstrated a reduction in inflammation markers and improved gut health metrics compared to untreated controls .
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli strains, indicating its potential as a natural antimicrobial agent .
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 1393.5 g/mol. Its structure features multiple hydroxyl groups and oxane rings which contribute to its reactivity and interaction with biological systems.
Key Features
- Hydrophilicity: The presence of multiple hydroxyl groups enhances solubility in water.
- Biocompatibility: Its structural similarity to naturally occurring polysaccharides suggests low toxicity and good compatibility with biological tissues.
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects:
- Antioxidant Activity: Research indicates that oligosaccharides can scavenge free radicals, providing protective effects against oxidative stress .
- Antimicrobial Properties: Studies have shown that certain oligosaccharides exhibit antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, making them candidates for developing new antimicrobial agents .
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound inhibited the growth of E. coli by disrupting cell membrane integrity. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .
Biotechnology
In biotechnology, the compound is being explored for its role as a prebiotic:
- Prebiotic Effects: It promotes the growth of beneficial gut microbiota such as Bifidobacterium and Lactobacillus, enhancing gut health and overall immunity .
Case Study: Prebiotic Potential
A clinical trial involving 50 participants showed improved gut health markers after supplementation with oligosaccharides derived from this compound over eight weeks .
Food Science
In food science, the compound's properties are leveraged for:
- Food Preservation: Its antimicrobial properties can be utilized in food preservation techniques to extend shelf life without synthetic preservatives .
- Nutritional Supplements: Due to its prebiotic effects, it is being incorporated into dietary supplements aimed at improving digestive health .
Data Table: Applications Overview
Comparison with Similar Compounds
Table 1: Structural Features of Sucrose and Related Carbohydrates
Key Differences :
Key Insights :
- Antioxidant Activity: Sucrose’s radical scavenging capacity surpasses many monosaccharides, likely due to its hydroxyl-rich structure .
- Stability : Trehalose’s α-1,α-1 linkage enhances thermal and chemical stability, making it superior to sucrose in biopreservation .
Preparation Methods
Stepwise Glycosidic Bond Formation
The synthesis begins with the sequential assembly of monosaccharide precursors. The central challenge lies in forming α- and β-glycosidic linkages with high stereofidelity. A validated approach involves:
-
Protecting group strategy : Temporary protection of hydroxyl groups using benzyl (Bn), acetyl (Ac), or tert-butyldimethylsilyl (TBS) groups to direct regioselectivity. For example, the C-2 hydroxyl of the furanose precursor is often acetylated to favor β-glycosylation.
-
Activation reagents : Silver triflate (AgOTf) or N-iodosuccinimide (NIS) in dichloromethane at −40°C to 0°C ensures minimal anomerization.
-
Donor building blocks : Thioglycosides or trichloroacetimidates serve as stable glycosyl donors. The (2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl unit is synthesized via Ferrier rearrangement of D-glucose derivatives.
Table 1: Representative Glycosylation Conditions
| Step | Donor | Acceptor | Activator | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Trichloroacetimidate | Furanose diol | TMSOTf | −20 | 78 |
| 2 | Thioglycoside | Pyranose triol | NIS/AgOTf | 0 | 65 |
| 3 | Imidate | Tetrol intermediate | BF₃·Et₂O | −40 | 72 |
Ring-Closing Metathesis for Oxolane Formation
The furanose rings are constructed via ring-closing olefin metathesis (RCM) using Grubbs 2nd-generation catalyst. This method avoids traditional acid-mediated cyclization, which risks epimerization. Key parameters:
-
Substrate design : Diene precursors with terminal olefins at C-2 and C-5 positions.
-
Post-RCM processing : Hydrogenation of the resultant double bond with Pd/C in ethanol yields the saturated oxolane.
Enzymatic Synthesis
Glycosyltransferase-Mediated Assembly
Enzymatic methods bypass complex protecting group strategies by leveraging the inherent stereospecificity of glycosyltransferases. For this compound:
-
Leloir pathway enzymes : Recombinant β-1,4-galactosyltransferase (GalT) from E. coli catalyzes the transfer of galactose to the non-reducing end of the acceptor substrate.
-
Donor specificity : UDP-glucose and UDP-galactose as nucleotide sugars.
-
Reaction conditions : 37°C, pH 7.4, with Mn²⁺ cofactor (10 mM). Yields exceed 85% with >99% β-selectivity.
Table 2: Enzyme Performance Metrics
| Enzyme | kcat (s⁻¹) | Km (mM) | Selectivity |
|---|---|---|---|
| β-1,4-Galactosyltransferase | 12.4 | 0.45 | β-only |
| α-1,3-Fucosyltransferase | 8.7 | 0.62 | α-only |
Whole-Cell Biocatalysis
Genetically engineered Saccharomyces cerevisiae strains expressing galactosyl- and fucosyltransferases enable single-pot synthesis. Advantages include:
-
Cofactor regeneration : Endogenous UDP-glucose recycling via sucrose synthase.
-
Scale-up potential : Fed-batch fermentation achieves titers of 12 g/L in 72 hours.
Industrial-Scale Production
Continuous Flow Chemistry
Microreactor systems enhance heat/mass transfer for critical glycosylation steps:
Crystallization and Purification
Final isolation employs antisolvent crystallization:
-
Solvent system : Ethanol/water (7:3 v/v) at 4°C.
-
Chromatography : Preparative HILIC on amide columns removes residual diastereomers.
Analytical Validation
Structural Confirmation
Q & A
How can the stereochemical configuration of this compound be accurately determined?
Level: Basic
Methodological Answer:
The stereochemical configuration can be resolved using a combination of NMR spectroscopy , X-ray crystallography , and mass spectrometry . For NMR, - and -NMR experiments (e.g., COSY, HSQC, and NOESY) are critical for identifying coupling patterns and spatial proximities of hydroxyl and methyl groups, which inform stereochemistry . X-ray crystallography provides definitive proof of spatial arrangement by resolving bond angles and torsional conformations . Mass spectrometry (e.g., ESI-MS) confirms molecular weight and fragmentation patterns, cross-validating structural hypotheses .
What are the challenges in synthesizing this compound with high stereochemical purity?
Level: Advanced
Methodological Answer:
Key challenges include selective protection/deprotection of hydroxyl groups and glycosidic bond formation . Multi-step synthesis requires orthogonal protecting groups (e.g., acetyl, benzyl) to prevent undesired side reactions. For example, the oxolan-2-yl moiety in the structure demands precise control during coupling reactions to avoid epimerization . Reaction conditions (e.g., temperature, catalyst choice) must be optimized to minimize racemization. Analytical techniques like chiral HPLC and polarimetry are essential for monitoring enantiomeric excess .
How can computational methods aid in predicting the reactivity of this compound?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) and molecular dynamics simulations predict reaction pathways and stabilization energies of intermediates. For instance, DFT can model the activation energy of glycosidic bond hydrolysis, while molecular docking studies assess interactions with enzymes or receptors . PubChem’s InChI and SMILES data enable computational reconstruction of the molecule for virtual screening .
What analytical techniques are critical for monitoring degradation products during stability studies?
Level: Basic
Methodological Answer:
Ion chromatography (IC) and aerosol mass spectrometry (AMS) are pivotal. IC quantifies low-molecular-weight degradation products (e.g., formic acid, glyoxylic acid), while AMS detects oxidized organic aerosols formed under simulated environmental conditions . Complementary offline techniques, such as total organic carbon (TOC) analysis, fill gaps in volatile or unstable product detection .
How to resolve contradictions in spectroscopic data during structural elucidation?
Level: Advanced
Methodological Answer:
Contradictions often arise from overlapping NMR signals or crystallographic disorder. Multi-dimensional NMR (e.g., HMBC, ROESY) clarifies ambiguous assignments by correlating and shifts across bonds . If X-ray data conflict with NMR, recrystallization in alternative solvents or computational refinement of crystallographic models (e.g., using SHELX) may resolve discrepancies .
What strategies optimize glycosidic bond formation in similar oligosaccharides?
Level: Advanced
Methodological Answer:
Preactivation of glycosyl donors (e.g., trichloroacetimidates) enhances reactivity and stereoselectivity. Solvent choice (e.g., dichloromethane for low polarity) and catalytic additives (e.g., TMSOTf) improve coupling efficiency . Monitoring reaction progress via TLC or LC-MS ensures timely quenching to prevent side reactions. Post-synthetic purification using size-exclusion chromatography isolates products with minimal byproducts .
How to assess the environmental impact of this compound’s degradation intermediates?
Level: Applied/Advanced
Methodological Answer:
Aqueous-phase OH oxidation studies simulate environmental degradation. Using a photochemical reactor, intermediates like oxalic acid and glyoxylic acid are quantified via AMS and IC . Ecotoxicity assays (e.g., Daphnia magna immobilization tests) evaluate acute toxicity, while computational models (e.g., EPI Suite) predict bioaccumulation potential .
What in vitro models are suitable for studying its biological interactions without commercial assays?
Level: Applied
Methodological Answer:
Custom enzyme inhibition assays (e.g., using purified carbohydrate-active enzymes) and cell-free systems (e.g., SPR biosensors) enable interaction studies. For example, surface plasmon resonance (SPR) quantifies binding affinities to lectins or glycosidases . ChEBI ontology data guide hypothesis-driven experiments by linking structural motifs to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
